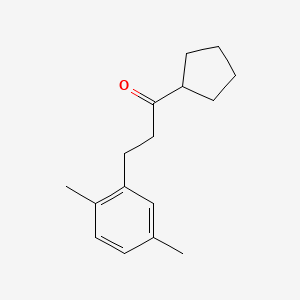

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one, which precisely describes the molecular connectivity and functional group arrangement. This naming convention follows the standard protocol for ketones where the carbonyl carbon serves as the primary reference point for numbering. The Chemical Abstracts Service registry number assigned to this compound is 898754-20-6, providing a unique identifier for database searches and regulatory documentation. The molecular formula is established as C₁₆H₂₂O, indicating sixteen carbon atoms, twenty-two hydrogen atoms, and one oxygen atom, with a corresponding molecular weight of 230.35 grams per mole. The compound's structure can be represented through its Simplified Molecular-Input Line-Entry System code as O=C(C1CCCC1)CCC2=CC(C)=CC=C2C, which provides a linear notation for the three-dimensional molecular structure.

Additional chemical identification parameters include the International Chemical Identifier string InChI=1S/C16H22O/c1-12-7-8-13(2)15(11-12)9-10-16(17)14-5-3-4-6-14/h7-8,11,14H,3-6,9-10H2,1-2H3, offering a standardized representation for computational chemistry applications. The compound is also catalogued under the Molecular Design Limited number MFCD03843761 and the United States Environmental Protection Agency DSSTox Substance Identifier DTXSID60644767, ensuring comprehensive registration across multiple chemical databases. These identifiers collectively establish a robust framework for unambiguous chemical identification in both academic research and industrial applications.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 898754-20-6 |

| International Union of Pure and Applied Chemistry Name | 1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one |

| Molecular Formula | C₁₆H₂₂O |

| Molecular Weight | 230.35 g/mol |

| Molecular Design Limited Number | MFCD03843761 |

| DSSTox Substance Identifier | DTXSID60644767 |

Structural Isomerism and Stereochemical Considerations

The structural framework of this compound exhibits specific geometric characteristics that distinguish it from related isomeric compounds. The molecule contains no chiral centers, resulting in a single stereoisomeric form that simplifies its chemical behavior and analytical characterization. The cyclopentyl ring adopts a puckered conformation typical of five-membered saturated rings, with the ketone carbonyl group positioned to allow optimal orbital overlap with the adjacent carbon atoms. The aromatic ring system features two methyl substituents positioned at the 2- and 5- positions relative to the ethyl chain attachment point, creating a specific substitution pattern that influences both the compound's physical properties and reactivity profile.

Structural isomers of this compound can be found with different substitution patterns on the aromatic ring, such as 2,3-dimethyl, 2,4-dimethyl, 2,6-dimethyl, and 3,5-dimethyl variants. Each positional isomer exhibits distinct chemical and physical properties due to varying steric interactions and electronic effects of the methyl substituents. The 2,5-dimethyl arrangement in the target compound creates a moderate degree of steric hindrance around the aromatic ring while maintaining reasonable accessibility for chemical reactions. The ethyl linker between the aromatic ring and the ketone provides conformational flexibility, allowing the molecule to adopt various spatial arrangements depending on environmental conditions and intermolecular interactions.

The molecular architecture also permits rotational freedom around several single bonds, particularly the carbon-carbon bonds connecting the cyclopentyl ring to the ketone and the ethyl chain to the aromatic system. This conformational flexibility contributes to the compound's ability to interact with various chemical species and may influence its behavior in biological systems. The ketone functionality serves as both an electron-withdrawing group and a potential site for nucleophilic attack, making it a versatile intermediate for further synthetic transformations.

Properties

IUPAC Name |

1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-12-7-8-13(2)15(11-12)9-10-16(17)14-5-3-4-6-14/h7-8,11,14H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQNGQUVKNOXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644767 | |

| Record name | 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-20-6 | |

| Record name | 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

This method involves hydrolyzing 2-cyclopentyl benzoylacetate esters (such as 2-cyclopenta methyl benzoylacetate or 2-cyclopenta ethyl benzoylacetate) in the presence of a base to yield the target ketone after decarboxylation. The process parameters are as follows:

- Base: Alkali such as sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, or cesium carbonate.

- Solvent: Water or mixtures of water with N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene.

- Temperature: 60–100 °C, preferably 80–100 °C.

- Reaction Time: 3–10 hours, optimally 5–8 hours.

- Molar Ratio: Ester to base ratio of 1:1.5 to 1:3.

Procedure and Purification

- The ester and base are suspended in the solvent and heated under stirring.

- After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

- The organic phase is washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

- The crude product is purified by column chromatography using ethyl acetate and petroleum ether (1:10) as eluents.

Yields and Efficiency

- Yields range from approximately 69.7% to 80.0% depending on the base and solvent system used.

- Using sodium hydroxide or potassium hydroxide in aqueous or mixed solvents at 95–100 °C for 6–10 hours provides the best yields (~79–80%).

- The method is efficient, scalable, and avoids the use of toxic catalysts.

Representative Data Table

| Entry | Ester Type | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| 1 | 2-cyclopenta methyl benzoylacetate | K2CO3 | DMF | 60 | 6 | 69.7 | Column chromatography |

| 2 | 2-cyclopenta methyl benzoylacetate | NaOH | H2O | 95 | 10 | 79.3 | Column chromatography |

| 3 | 2-cyclopenta ethyl benzoylacetate | Na2CO3 | H2O/DMSO (1:1) | 100 | 6 | 80.0 | Column chromatography |

Data adapted from patent CN105753682A

Preparation via Friedel-Crafts Acylation Using Cyclopentanecarboxylic Acid Chloride

Reaction Overview

An alternative method involves Friedel-Crafts acylation of the 2,5-dimethylphenyl ring with cyclopentanecarboxylic acid chloride to form the cyclopentyl aryl ketone. This method is well-established for related compounds and can be adapted for the target ketone.

Catalysts and Solvents

- Traditional catalysts include stannic chloride or aluminum chloride.

- Recent improvements use solid, non-tin-containing catalysts to reduce environmental impact.

- Solvents such as o-dichlorobenzene are preferred for their ability to be used throughout multiple reaction steps without removal.

Process Highlights

- Cyclopentanecarboxylic acid is converted to its acid chloride using thionyl chloride in o-dichlorobenzene.

- The acid chloride reacts with the substituted phenyl compound in the presence of a catalyst at low temperature (0–25 °C).

- The reaction mixture is quenched with dilute acid, and the product is isolated by extraction and purification.

Advantages

- The process can be streamlined to use a single solvent for multiple steps, reducing solvent waste and cost.

- Avoids the use of highly flammable or restricted solvents like ether.

- Solid catalysts reduce waste and improve safety.

Limitations

- Requires careful control of reaction temperature to minimize by-products.

- Multiple steps may be needed if starting from cyclopentanecarboxylic acid.

This method is described in the context of cyclopentyl 2-thienyl ketone synthesis but is applicable to cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone with appropriate substrate modifications.

Comparative Analysis of Preparation Methods

| Aspect | Hydrolysis/Decarboxylation Method | Friedel-Crafts Acylation Method |

|---|---|---|

| Starting Materials | 2-cyclopentyl benzoylacetate esters | Cyclopentanecarboxylic acid chloride and aryl ring |

| Catalysts | Alkali bases (NaOH, KOH, carbonates) | Lewis acids (AlCl3, solid catalysts) |

| Solvents | Water, DMF, DMSO, toluene | o-Dichlorobenzene |

| Reaction Conditions | 60–100 °C, 3–10 h | 0–25 °C for acylation, then work-up |

| Yield | 69.7–80% | Up to 95% purity crude product |

| Environmental Impact | Moderate (aqueous base, organic solvents) | Improved with solid catalysts, less toxic solvents |

| Purification | Column chromatography | Extraction and crystallization |

| Scalability | High | High |

Research Findings and Notes

- The hydrolysis and decarboxylation method is well-documented in patent CN105753682A, showing reproducible yields and straightforward purification.

- The Friedel-Crafts acylation method, while classical, has been improved by replacing tin catalysts with solid catalysts and using a single solvent system to reduce waste and cost.

- Both methods require careful control of reaction parameters to optimize yield and purity.

- No direct literature was found specifically detailing the preparation of this compound distinct from closely related analogs, but the described methods are adaptable to this compound given the structural similarity.

Scientific Research Applications

Organic Synthesis

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone serves as an intermediate in the synthesis of more complex organic molecules. Its ketone functional group allows it to participate in various chemical reactions, including:

- Nucleophilic Additions: The ketone acts as an electrophile, facilitating nucleophilic attacks.

- Reduction Reactions: It can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Electrophilic Substitution: The aromatic ring can undergo nitration, sulfonation, or halogenation.

Medicinal Chemistry

Research into the pharmacological properties of this compound may lead to the development of new therapeutic agents. Its structural similarity to known bioactive compounds suggests potential biological activities. Specifically:

- Antimicrobial Activity: Compounds with similar structures have demonstrated efficacy against various bacteria and fungi, indicating that this compound may also possess antimicrobial properties .

- Cancer Research: The compound's interactions with biomolecules could be explored for anticancer applications, similar to other compounds derived from the 2,5-dimethylphenyl scaffold.

Case Studies and Research Findings

-

Antimicrobial Studies:

Research has shown that derivatives of the 2,5-dimethylphenyl scaffold exhibit significant antimicrobial activity against resistant strains of bacteria and fungi. For instance, compounds structurally related to this compound have been effective against methicillin-resistant Staphylococcus aureus and drug-resistant Candida strains . -

Synthesis of Novel Compounds:

A study demonstrated the successful synthesis of novel thiazole derivatives using similar synthetic methodologies as those applicable to this compound. These derivatives exhibited promising antimicrobial properties, suggesting that further exploration of cyclopentyl derivatives could yield beneficial results in drug development . -

Pharmacological Mechanisms:

Investigations into the mechanisms of action for related compounds indicate that their electrophilic nature allows them to modulate enzyme activities or receptor interactions within biological systems. This insight provides a basis for exploring this compound's potential pharmacological effects.

Mechanism of Action

The mechanism of action of cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs are disclosed in patents and academic filings (). Below is a comparative analysis:

Physicochemical Properties

- Molecular Weight : this compound (202.29 g/mol) is lighter than most analogs, which often exceed 300 g/mol due to additional functional groups (e.g., carboxylic acids, amides) .

- Polarity : The absence of polar groups (e.g., -COOH, -NH₂) in the target compound reduces its water solubility compared to analogs like N-(3-carboxy-1-oxopropyl) derivatives .

- Thermal Stability : Its boiling point (~314°C) is comparable to other aromatic ketones but lower than high-molecular-weight amide-containing analogs (>350°C) .

Key Research Findings and Limitations

- Evidence Gaps : While patent data () provides structural insights, quantitative data (e.g., solubility, reactivity) for direct comparison are scarce.

- Structural Trade-offs : The compound’s simplicity enhances synthetic feasibility but limits functional versatility compared to pharmacologically active analogs .

- Safety and Handling: No toxicity data are available, unlike compounds like WO90/09374’s derivatives, which include safety profiles for industrial use .

Biological Activity

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C15H22O

- Molecular Weight : 234.34 g/mol

- Structure : The compound features a cyclopentyl ring attached to an ethyl chain, which is further substituted with a 2,5-dimethylphenyl group. This unique structure may influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors in biological systems. The ketone functional group acts as an electrophile, allowing for nucleophilic attacks by biological molecules. This interaction may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.

Antimicrobial Activity

Studies on related compounds have shown promising antimicrobial properties against various pathogens. For instance:

- MIC Values : Compounds with similar dimethylphenyl substitutions have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL against drug-resistant strains of Staphylococcus aureus and Mycobacterium species .

- Mechanism : The presence of the 2,5-dimethylphenyl group is associated with enhanced lipophilicity and reactivity towards microbial targets, suggesting that this compound may exhibit comparable antimicrobial effects.

Anticancer Activity

Research into structurally related compounds has revealed significant anticancer activity:

- Cell Proliferation Inhibition : Compounds exhibiting similar structural motifs have shown IC50 values as low as 0.126 µM against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) .

- Mechanisms : These compounds often inhibit key signaling pathways involved in cell proliferation and metastasis, indicating that this compound may share these properties.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial efficacy of various derivatives featuring the 2,5-dimethylphenyl scaffold.

- Results indicated that compounds with this scaffold exhibited significant activity against multidrug-resistant pathogens.

- MIC values were reported between 0.5 and 4 µg/mL for effective derivatives .

- Anticancer Compound Analysis :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | TBD | TBD |

| Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone | 4 | 0.442 |

| Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone | 8 | TBD |

Q & A

Q. What are the recommended synthetic routes for Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone, and what experimental validations are critical for confirming structural purity?

A retrosynthetic approach involving cyclopentyl anion intermediates and ketone disconnections (as seen in analogous ketone synthesis) can guide the synthesis . Key validations include:

Q. How should researchers handle safety risks associated with the 2,5-dimethylphenyl moiety during synthesis?

The 2,5-dimethylphenol precursor (CAS 95-87-4) is toxic via dermal exposure and inhalation . Mitigation strategies:

- Use glove boxes or fume hoods for reactions involving volatile intermediates.

- Implement emergency decontamination protocols (e.g., immediate ethanol rinsing for skin contact) .

Advanced Research Questions

Q. What analytical methodologies resolve contradictions in spectral data for this compound derivatives?

Conflicting NMR signals (e.g., cyclopentyl ring conformers) require:

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

The ketone’s stability is influenced by:

- Steric hindrance from the cyclopentyl group, reducing nucleophilic attack under basic conditions.

- Electron-donating methyl groups on the phenyl ring, which stabilize carbocation intermediates in acid-mediated rearrangements.

Experimental validation: - Kinetic studies (e.g., hydrolysis rates at varying pH).

- Tandem MS/MS to identify degradation products .

Q. How can researchers optimize enantioselective synthesis of chiral analogs of this ketone?

Strategies include:

- Chiral auxiliaries (e.g., Evans oxazolidinones) to induce asymmetry during alkylation.

- Catalytic asymmetric Friedel-Crafts reactions using Cu(II)-BOX complexes.

- Chiral HPLC (e.g., Chiralpak IA) to separate enantiomers and determine %ee .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in biological activity studies?

For antifungal or antibacterial assays:

- Non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.

- ANOVA with post-hoc tests (Tukey’s HSD) to compare efficacy across strains.

- Principal Component Analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with activity .

Q. How should contradictory bioactivity results between in vitro and in vivo models be addressed?

Potential factors:

- Metabolic instability : Use microsomal stability assays (e.g., liver microsomes) to identify rapid oxidation sites.

- Protein binding : Measure free fraction via equilibrium dialysis .

- Pharmacokinetic modeling (e.g., PBPK) to adjust dosing regimens .

Critical Literature Evaluation

Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound?

Factors to investigate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.